(2z,4e)-3-Chloro-2-Hydroxy-6-Oxo-6-Phenylhexa-2,4-Dienoic Acid
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Overview
Description
(2Z,4E)-3-chloro-2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid is an organic compound belonging to the class of medium-chain keto acids and derivatives. This compound is characterized by its unique structure, which includes a chlorinated hydroxy group and a phenyl ring.
Preparation Methods
The synthesis of (2Z,4E)-3-chloro-2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the chlorination of a hydroxy group followed by the introduction of a phenyl ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale synthesis techniques to produce the compound efficiently .
Chemical Reactions Analysis
(2Z,4E)-3-chloro-2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The chlorinated hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Scientific Research Applications
(2Z,4E)-3-chloro-2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid has several scientific research applications:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,4E)-3-chloro-2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, leading to the disruption of metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity. This mechanism is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
(2Z,4E)-3-chloro-2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid can be compared with other medium-chain keto acids and derivatives. Similar compounds include:
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Lacks the chlorine atom, leading to different chemical properties and reactivity.
3-chloro-2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Similar structure but different stereochemistry, affecting its biological activity. The uniqueness of (2Z,4E)-3-chloro-2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9ClO4 |
---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
(2Z,4E)-3-chloro-2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C12H9ClO4/c13-9(11(15)12(16)17)6-7-10(14)8-4-2-1-3-5-8/h1-7,15H,(H,16,17)/b7-6+,11-9- |
InChI Key |
IBJDCVXDXGFGIO-FKTQTOOFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C(=C(\C(=O)O)/O)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=C(C(=O)O)O)Cl |
Origin of Product |
United States |
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